Cas no 2446-50-6 (Benzamide, N-hydroxy-N-methyl-)
Benzamide, N-hydroxy-N-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, N-hydroxy-N-methyl-
- N-hydroxy-N-methylbenzamide
- SCHEMBL125680
- DDSSLJHUWRMSSP-UHFFFAOYSA-N
- NCI60_015899
- NSC646164
- N-Hydroxy-N-methyl-benzamide
- 2446-50-6
- Z1416187404
- NSC-646164
- EN300-5008054
- N-benzoyl-N-methylhydroxylamine
- DTXSID20327327
- BDBM50015122
- n-methylbenzohydroxamic acid
- CHEMBL101043
- G58806
- CAA44650
-
- Inchi: 1S/C8H9NO2/c1-9(11)8(10)7-5-3-2-4-6-7/h2-6,11H,1H3
- InChI Key: DDSSLJHUWRMSSP-UHFFFAOYSA-N
- SMILES: ON(C)C(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 151.06337
- Monoisotopic Mass: 151.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- PSA: 40.54
Benzamide, N-hydroxy-N-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-5008054-0.05g |
N-hydroxy-N-methylbenzamide |
2446-50-6 | 95.0% | 0.05g |
$147.0 | 2025-03-21 | |
| Enamine | EN300-5008054-0.1g |
N-hydroxy-N-methylbenzamide |
2446-50-6 | 95.0% | 0.1g |
$219.0 | 2025-03-21 | |
| Enamine | EN300-5008054-0.25g |
N-hydroxy-N-methylbenzamide |
2446-50-6 | 95.0% | 0.25g |
$313.0 | 2025-03-21 | |
| Enamine | EN300-5008054-0.5g |
N-hydroxy-N-methylbenzamide |
2446-50-6 | 95.0% | 0.5g |
$493.0 | 2025-03-21 | |
| Enamine | EN300-5008054-1.0g |
N-hydroxy-N-methylbenzamide |
2446-50-6 | 95.0% | 1.0g |
$633.0 | 2025-03-21 | |
| Enamine | EN300-5008054-2.5g |
N-hydroxy-N-methylbenzamide |
2446-50-6 | 95.0% | 2.5g |
$1238.0 | 2025-03-21 | |
| Enamine | EN300-5008054-5.0g |
N-hydroxy-N-methylbenzamide |
2446-50-6 | 95.0% | 5.0g |
$1833.0 | 2025-03-21 | |
| Enamine | EN300-5008054-10.0g |
N-hydroxy-N-methylbenzamide |
2446-50-6 | 95.0% | 10.0g |
$2718.0 | 2025-03-21 | |
| Aaron | AR01HNC4-50mg |
Benzamide, N-hydroxy-N-methyl- |
2446-50-6 | 95% | 50mg |
$228.00 | 2023-12-15 | |
| Aaron | AR01HNC4-100mg |
Benzamide, N-hydroxy-N-methyl- |
2446-50-6 | 95% | 100mg |
$327.00 | 2023-12-15 |
Benzamide, N-hydroxy-N-methyl- Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on Benzamide, N-hydroxy-N-methyl-
Recent Advances in the Study of Benzamide, N-hydroxy-N-methyl- (CAS: 2446-50-6): A Comprehensive Research Brief
The chemical compound Benzamide, N-hydroxy-N-methyl- (CAS: 2446-50-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its molecular properties, biological activities, and potential clinical implications. The compound, characterized by its unique N-hydroxy-N-methyl substitution, has been investigated for its role in modulating various biochemical pathways, making it a promising candidate for drug development.
Recent studies have highlighted the compound's ability to act as a selective inhibitor of certain enzymes, particularly those involved in epigenetic regulation. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated that Benzamide, N-hydroxy-N-methyl- exhibits potent inhibitory effects on histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. The study utilized in vitro assays and molecular docking simulations to elucidate the compound's binding affinity and specificity, revealing its potential as a novel HDAC inhibitor with reduced off-target effects compared to existing therapeutics.
Further investigations into the pharmacokinetic properties of Benzamide, N-hydroxy-N-methyl- have provided insights into its bioavailability and metabolic stability. A 2024 study in Drug Metabolism and Disposition employed advanced LC-MS techniques to track the compound's distribution and elimination in rodent models. The results indicated favorable absorption profiles and minimal toxicity, suggesting its suitability for further preclinical development. These findings are particularly relevant given the growing demand for small-molecule inhibitors with improved safety profiles.
In addition to its epigenetic modulation capabilities, Benzamide, N-hydroxy-N-methyl- has shown promise in antimicrobial applications. A recent publication in Antimicrobial Agents and Chemotherapy reported its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, as evidenced by electron microscopy and proteomic analyses. This dual functionality—targeting both eukaryotic and prokaryotic systems—positions it as a versatile scaffold for multifunctional drug design.
The synthetic accessibility of Benzamide, N-hydroxy-N-methyl- has also been a focus of recent research. Innovations in green chemistry approaches, such as catalyst-free condensation reactions under mild conditions, have improved the yield and purity of the compound (Organic Process Research & Development, 2023). These advancements address previous challenges in large-scale production, facilitating its transition from bench to bedside. Moreover, computational studies have proposed structural derivatives with enhanced potency, opening new avenues for structure-activity relationship (SAR) optimization.
Despite these promising developments, challenges remain in translating Benzamide, N-hydroxy-N-methyl- into clinical applications. Current research gaps include comprehensive toxicology studies in higher mammalian models and formulation strategies to improve its water solubility. Collaborative efforts between academia and industry are underway to address these limitations, as highlighted in a recent white paper by the Chemical Biology Consortium. The next phase of research will likely focus on combination therapies, leveraging the compound's unique pharmacophore to enhance synergistic effects with existing treatments.
In conclusion, Benzamide, N-hydroxy-N-methyl- (CAS: 2446-50-6) represents a compelling case study in modern drug discovery, embodying the convergence of chemical synthesis, biological evaluation, and translational research. Its multifaceted biological activities and improving synthetic accessibility underscore its potential as a lead compound in various therapeutic areas. As research progresses, this molecule may serve as a cornerstone for developing next-generation therapeutics with improved specificity and safety profiles, ultimately benefiting patients across multiple disease indications.
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